2-Bromo-1-(5-bromothiophen-2-yl)ethanone

Description

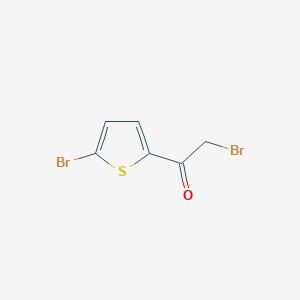

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(5-bromothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2OS/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBXRAVUJGCRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365795 | |

| Record name | 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-44-9 | |

| Record name | 2-Bromo-1-(5-bromothiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(5-bromothiophen-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Bromo 1 5 Bromothiophen 2 Yl Ethanone

Direct Bromination of Thiophene (B33073) Ketones

Direct bromination involves the introduction of a bromine atom at the position adjacent to the carbonyl group (the α-position) of a ketone. In the case of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone, the starting material is 2-acetyl-5-bromothiophene. The reaction selectively targets one of the hydrogens on the methyl group of the acetyl moiety.

The α-halogenation of ketones in the presence of an acid is a well-established reaction that proceeds through an enol intermediate. libretexts.orglibretexts.org The mechanism is a critical aspect of understanding how these reactions occur and why they are selective for the α-position.

The process involves several key steps:

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. masterorganicchemistry.comjove.com

Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon. libretexts.org This is typically the slow, rate-determining step of the reaction. libretexts.orglibretexts.org The result is the formation of an enol, which is a tautomer of the ketone.

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine molecule (e.g., Br₂). masterorganicchemistry.comjove.com This step forms a new carbon-bromine bond at the α-position and generates a resonance-stabilized oxonium ion intermediate. libretexts.org

Deprotonation: Finally, the protonated carbonyl group is deprotonated, typically by the bromide ion formed in the previous step or another base, to yield the final α-bromo ketone product and regenerate the acid catalyst. libretexts.orgmasterorganicchemistry.com

Kinetic studies support this mechanism, showing that the reaction rate depends on the concentration of the ketone and the acid, but is independent of the halogen concentration. libretexts.org This indicates that the formation of the enol is the rate-limiting step. libretexts.org Under acidic conditions, the reaction favors monohalogenation because the introduced electron-withdrawing bromine atom destabilizes the enol intermediate, making further halogenation less favorable. jove.com

A range of brominating agents can be employed for the α-bromination of ketones, each with specific advantages regarding reactivity, selectivity, and handling.

The use of molecular bromine (Br₂) dissolved in a solvent like acetic acid is a classic method for the α-bromination of ketones. chemtube3d.com Acetic acid often serves as both the solvent and the acid catalyst to facilitate the formation of the enol intermediate. masterorganicchemistry.com This method is effective for a wide range of ketones. nih.gov However, molecular bromine is highly toxic and corrosive, which presents handling challenges. lookchem.com

Table 1: Conditions for Bromination with Br₂ in Acetic Acid

| Parameter | Details | Source |

| Reagents | Ketone, Bromine (Br₂) | masterorganicchemistry.comchemtube3d.com |

| Solvent | Acetic Acid (AcOH) | masterorganicchemistry.comchemtube3d.com |

| Catalyst | Acetic Acid (serves as catalyst) | masterorganicchemistry.com |

| Key Intermediate | Enol | chemtube3d.com |

| Advantage | Well-established, effective method | nih.gov |

| Disadvantage | Bromine is hazardous and corrosive | lookchem.com |

N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine because it is a crystalline solid that is easier and safer to handle. nih.govrsc.org It serves as a source of electrophilic bromine for the α-bromination of ketones under various conditions. The reaction can be catalyzed by acids or other agents. nih.govrsc.orgrsc.org For instance, the addition of a strong acid can protonate the succinimide (B58015) portion of NBS, which polarizes the N-Br bond and makes the bromine atom more electrophilic, thereby lowering the reaction's activation energy. researchgate.net Catalysts like ammonium (B1175870) acetate (B1210297) have also been shown to be effective for the α-bromination of both cyclic and acyclic ketones using NBS. rsc.orgrsc.org

Table 2: Catalysts Used with N-Bromosuccinimide (NBS) for α-Bromination

| Catalyst | Substrate Type | Conditions | Outcome | Source(s) |

| Ammonium Acetate (NH₄OAc) | Cyclic Ketones | Et₂O, 25 °C | Good yields of α-monobrominated ketones | rsc.orgrsc.org |

| Ammonium Acetate (NH₄OAc) | Acyclic Ketones | CCl₄, 80 °C | Efficient bromination | rsc.orgrsc.org |

| Acidic Al₂O₃ | Aralkyl Ketones | Methanol, reflux | Exclusive α-monobromination | nih.gov |

| Montmorillonite K-10 | Aralkyl Ketones | Methanol, 60–65 °C | Good yields, reusable catalyst | tandfonline.com |

The combination of hydrogen peroxide (H₂O₂) and aqueous hydrobromic acid (HBr) represents a more environmentally friendly approach to α-bromination. iau.irrsc.org This "green chemistry" method uses inexpensive and readily available reagents, with water being the only significant byproduct. iau.irnih.gov The system is effective for the bromination of various ketones, including aryl alkyl ketones, at room temperature and often without the need for an organic solvent or catalyst. rsc.orgresearchgate.net It demonstrates high selectivity for monobromination over dibromination. rsc.org The efficiency of this system can be further enhanced by using a catalyst such as lithium chloride (LiCl), which can lead to higher yields in shorter reaction times. iau.ir

Other specialized reagents have been developed to offer improved selectivity and milder reaction conditions.

Cupric Bromide (CuBr₂): Copper(II) bromide is a mild and highly selective reagent for the α-bromination of ketones. mdma.ch The reaction is typically carried out by refluxing the ketone with a suspension of two equivalents of CuBr₂ in a solvent mixture like chloroform-ethyl acetate. mdma.ch A key advantage of this method is its high selectivity for α-bromination without affecting sensitive aromatic rings, such as in hydroxyacetophenones. mdma.ch During the reaction, the black CuBr₂ is converted to white, insoluble copper(I) bromide (CuBr), which can be easily removed by filtration, simplifying the product workup. mdma.ch

Dioxane Dibromide: This reagent is a complex of dioxane and bromine that acts as a solid, easily handled source of electrophilic bromine. nih.gov It has been used for the selective α-bromination of acetophenones at room temperature in dioxane or under solvent-free conditions. nih.govbeilstein-journals.org The Br-Br bond in the dioxane dibromide complex is slightly elongated compared to molecular bromine, which polarizes the bond and enhances its electrophilicity. beilstein-journals.org

Regioselectivity of Bromination on the Thiophene Ring

The bromination of thiophene is a classic example of an electrophilic aromatic substitution reaction. numberanalytics.com The outcome of this reaction is largely governed by the inherent electronic properties of the thiophene ring, which dictate the position of substitution.

Preferred Substitution at C-2 and C-5 Positions of Thiophene

Thiophene is significantly more reactive than benzene (B151609) in electrophilic substitution reactions. numberanalytics.com This heightened reactivity is due to the electron-donating effect of the sulfur atom, which helps stabilize the intermediate carbocation (also known as a sigma complex or Wheland intermediate) formed during the reaction. numberanalytics.com

Substitution on the thiophene ring preferentially occurs at the C-2 and C-5 positions, which are adjacent to the sulfur atom. pearson.comvaia.com The attack at the C-2 position is generally the most favored, leading to the formation of 2-bromothiophene (B119243) as the major product when thiophene is brominated. numberanalytics.comstudysmarter.co.uk This preference can be explained by examining the resonance structures of the carbocation intermediate. An attack at C-2 allows for the positive charge to be delocalized over three atoms, including the sulfur atom, which can effectively stabilize the charge. This results in a more stable intermediate compared to an attack at the C-3 position.

| Position of Attack | Relative Stability of Intermediate | Major/Minor Product |

|---|---|---|

| C-2 or C-5 | Higher (more resonance structures, stabilization by sulfur) | Major |

| C-3 or C-4 | Lower (fewer resonance structures) | Minor |

Influence of Existing Substituents on Regioselectivity

When the thiophene ring already bears a substituent, the position of further bromination is directed by the electronic and steric nature of that existing group. pearson.comnih.gov The substituent can either activate or deactivate the ring towards electrophilic attack and can direct the incoming electrophile to specific positions.

Activating Groups: Electron-donating groups (e.g., alkyl, alkoxy) activate the thiophene ring, making it even more reactive. They generally direct incoming electrophiles to the ortho and para positions relative to themselves.

Deactivating Groups: Electron-withdrawing groups (e.g., carboxyl, acyl) deactivate the ring. In the case of thiophene-3-carboxylic acid, electrophilic attack at the C-5 position is favored over the C-2 position. vaia.com This is because an attack at C-2 would place a partial positive charge on the carbon atom bearing the electron-withdrawing carboxyl group, which is an energetically unfavorable situation. vaia.com The attack at C-5 avoids this destabilizing interaction, making 5-bromo-3-thiophenecarboxylic acid the sole product. vaia.com

The synthesis of the target compound, this compound, involves an acyl group at the C-2 position. This deactivating group would direct a subsequent bromination of the ring to the C-5 position, which is a key step in forming the 2,5-disubstituted pattern.

Challenges in Controlling Monobromination versus Polybromination

Due to the high reactivity of the thiophene ring, controlling the extent of bromination presents a significant synthetic challenge. numberanalytics.com It is often difficult to stop the reaction after the introduction of a single bromine atom, as the initial product, monobromothiophene, can be reactive enough to undergo further bromination, leading to di- or polybrominated products. researchgate.net

Achieving selective monobromination requires careful control of reaction conditions, such as the stoichiometry of the brominating agent, temperature, and reaction time. google.com For instance, methods have been developed to control the degree of bromination by adjusting the stoichiometric amounts of a lithium source and bromine. google.com The transformation of monobromides to dibromides has been identified as a rate-determining step in some catalytic systems, highlighting the kinetic balance that must be managed to isolate the desired product. researchgate.netresearchgate.net The synthesis of specific isomers, like 2-bromo-4-alkylthiophene, has traditionally required multi-step procedures involving blocking groups to prevent unwanted side reactions and ensure the correct regiochemistry. google.com

Synthesis via Precursors and Subsequent Bromination

A common and effective strategy for synthesizing complex substituted thiophenes like this compound involves the use of pre-functionalized starting materials. This approach allows for greater control over the final structure.

Functionalization of Substituted Thiophenes

This strategy involves starting with a thiophene derivative that already possesses one or more of the required functional groups. Subsequent reactions are then performed to introduce the remaining functionalities. For example, a substituted thiophene can be subjected to regioselective bromination and subsequent cross-coupling reactions to build more complex structures. nih.gov

A relevant synthetic route involves the Suzuki cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. nih.gov For instance, 2-bromo-5-(bromomethyl)thiophene (B1590285) can be coupled with various aryl boronic acids. nih.gov This demonstrates how a pre-brominated thiophene serves as a versatile platform for further functionalization. Similarly, 5-bromothiophene-2-sulfonamide (B1270684) can be used as a precursor, reacting with aryl boronic acids to create 5-arylthiophene sulfonamides. researchgate.net

| Starting Material | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Substituted Thiophenes on Solid Support | Regioselective Bromination, Suzuki Coupling | Aryl-substituted Thiophenes | nih.gov |

| 2-bromo-5-(bromomethyl)thiophene | Suzuki Cross-Coupling | 2-(bromomethyl)-5-aryl-thiophenes | nih.gov |

| 5-bromothiophene-2-sulfonamide | Suzuki Cross-Coupling | 5-arylthiophene sulfonamides | researchgate.net |

Transformation of Other Thienyl Ketones to this compound Analogues

A direct and logical approach to synthesizing this compound involves the bromination of a suitable thienyl ketone precursor. The most common precursor would be 1-(5-bromothiophen-2-yl)ethanone.

The synthesis would proceed in two main steps:

Friedel-Crafts Acylation: 2-Bromothiophene is acylated with acetyl chloride in the presence of a Lewis acid catalyst. The acyl group is strongly deactivating and directs substitution to the C-5 position, yielding 1-(5-bromothiophen-2-yl)ethanone.

Alpha-Bromination: The methyl group of the ethanone (B97240) substituent is then brominated. This reaction, typically carried out using a brominating agent like bromine (Br₂) in a suitable solvent, selectively replaces one of the alpha-hydrogens with a bromine atom to yield the final product, this compound.

This stepwise approach, which transforms a simple thienyl ketone into the more complex α-bromo ketone, is a cornerstone in the synthesis of this and related compounds, providing a reliable pathway to this valuable synthetic intermediate.

Green Chemistry Approaches in the Synthesis of α-Bromoketones

Green chemistry principles have been increasingly applied to the synthesis of α-bromoketones to minimize environmental impact. These approaches focus on the use of less hazardous materials, development of one-pot syntheses to improve efficiency, and careful consideration of solvent choices to reduce waste and toxicity. researchgate.netdeepdyve.com

Traditional bromination methods often employ molecular bromine (Br₂), which is highly toxic, corrosive, and hazardous to handle. Green chemistry seeks to replace it with safer, more stable, and environmentally benign alternatives. nih.gov

Several non-hazardous brominating systems have been developed for the synthesis of α-bromoketones. One prominent reagent is N-Bromosuccinimide (NBS) , which is a solid and easier to handle than liquid bromine. scirp.orgresearchgate.net Its use in combination with a catalyst, such as p-toluenesulfonic acid or ammonium acetate, provides an effective method for the α-bromination of ketones. scirp.orgresearchgate.net

Another green approach involves the in-situ generation of the brominating agent from more benign precursors. Systems such as an ammonium bromide (NH₄Br) and oxone combination are considered green because the reagents are cheap, air-stable, and non-toxic. deepdyve.com Similarly, the use of a bromide/bromate couple serves as a nonhazardous source of bromine for the synthesis of α-bromoketones from olefins. researchgate.net Other systems utilize potassium bromide (KBr) in conjunction with an oxidant like hydrogen peroxide (H₂O₂) or under visible-light irradiation with an iron catalyst, avoiding the need for hazardous electrophilic halogen sources. researchgate.netorganic-chemistry.org

| Brominating System | Key Features | Advantages | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) with Catalyst | Solid reagent, used with catalysts like p-toluenesulfonic acid or NH₄OAc. | Safer and easier to handle than Br₂; reaction conditions can be mild. | scirp.orgresearchgate.net |

| Ammonium Bromide (NH₄Br) / Oxone | Uses inexpensive, stable, and non-toxic reagents. | Environmentally friendly protocol. | deepdyve.com |

| Bromide / Bromate Couple | Used for the synthesis from olefins. | Serves as a nonhazardous alternative to molecular bromine. | researchgate.net |

| Potassium Bromide (KBr) / H₂O₂ | Chemoselective bromination of active methylene (B1212753) compounds at room temperature. | Uses readily available and less hazardous materials. | organic-chemistry.org |

One-pot syntheses are a cornerstone of green chemistry as they reduce the number of separate reaction and purification steps, thereby saving time, energy, and materials, and minimizing waste generation.

Another efficient one-pot approach allows for the synthesis of α-bromoketones directly from olefins using a bromide/bromate couple as the brominating agent. researchgate.net This is advantageous as olefins are often less expensive starting materials than the corresponding ketones. researchgate.net Furthermore, one-pot procedures have been designed to not only form the α-bromoketone but also to use it immediately in a subsequent reaction. For instance, ketones can be converted to α-bromoketones with NBS and then reacted with thioamides in the same reaction vessel to produce thiazoles, demonstrating the efficiency of tandem reactions. scirp.org

| Starting Material | Reagents | Strategy | Advantages | Reference |

|---|---|---|---|---|

| Secondary Alcohols | NH₄Br, Oxone | In-situ oxidation followed by oxidative bromination. | Avoids isolation of ketone intermediate; uses green reagents. | deepdyve.com |

| Olefins | Bromide/Bromate couple | Direct conversion of olefins to α-bromoketones. | Uses less expensive starting materials. | researchgate.net |

| Ketones | NBS, then Thioamide | One-pot synthesis of α-bromoketone followed by thiazole (B1198619) formation. | High efficiency and atom economy for multi-step syntheses. | scirp.org |

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest portion of waste in a chemical process. The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable.

In the synthesis of α-bromoketones, ionic liquids (ILs) have emerged as promising green solvent alternatives. scirp.org Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) can be used as recyclable reaction media for the bromination of ketones with NBS. After the reaction, the product can be extracted, and the ionic liquid can be recovered and reused for subsequent reactions. scirp.org

Solvent-free reaction conditions represent an even greener alternative, completely eliminating solvent waste. The α-bromination of ketones has been successfully achieved by grinding the solid reactants together, sometimes mediated by a reagent like 1,2-dipyridiniumditribromide-ethane (DPTBE). nih.gov Reactions using NBS have also been conducted under solvent-free conditions, often requiring only thermal or microwave activation. researchgate.net

When a solvent is necessary, the selection can significantly impact the reaction's green profile. Studies on the α-bromination of acetophenone (B1666503) with NBS showed that the choice of solvent affects both yield and selectivity. researchgate.net While reactions in solvents like acetonitrile, diethyl ether, and hexane (B92381) gave lower yields, dichloromethane (B109758) was found to be the best choice, proceeding with excellent selectivity to the desired monobrominated product. researchgate.net Water has also been explored as a benign solvent for certain eco-friendly syntheses. scirp.org

| Approach | Example | Description | Advantages | Reference |

|---|---|---|---|---|

| Ionic Liquids | [bmim]PF₆ | Used as a recyclable medium for bromination with NBS. | Reduces solvent waste through recycling. | scirp.org |

| Solvent-Free | Grinding / Heating | Reactants are ground together or heated without a solvent. | Eliminates solvent use and waste entirely. | nih.govresearchgate.net |

| Solvent Selection | Dichloromethane | Optimized choice for NBS bromination of acetophenone for high selectivity. | Improves reaction efficiency and reduces byproducts. | researchgate.net |

The Chemical Versatility of this compound in Organic Synthesis

An Examination of its Reactivity and Transformative Potential

The compound this compound is a doubly halogenated thiophene derivative that serves as a highly versatile building block in organic synthesis. Its structure, featuring two distinct bromine atoms—one on the thiophene ring and one on the α-carbon of the ethanone moiety—provides multiple reactive sites for a variety of chemical transformations. This allows for the strategic construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry.

Reactivity and Chemical Transformations of 2 Bromo 1 5 Bromothiophen 2 Yl Ethanone

The reactivity of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone is governed by its two key functional groups: the α-bromoketone and the bromo-substituted thiophene (B33073) ring. These sites can often be addressed selectively, enabling chemists to perform sequential reactions to build intricate molecules.

Iv. Spectroscopic Characterization and Structural Analysis for Research Advancement

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is employed to comprehensively characterize the molecule, with each technique providing unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of "2-Bromo-1-(5-bromothiophen-2-yl)ethanone". Both ¹H and ¹³C NMR spectra provide critical data regarding the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the methylene (B1212753) protons of the ethanone (B97240) side chain. The two protons on the thiophene ring are in different chemical environments and appear as doublets due to coupling with each other. A key feature is a singlet corresponding to the two protons of the bromo-methyl group (-CH₂Br). rsc.org For similar 2-bromo-1-(aryl)ethanone structures, this methylene singlet typically appears around δ 4.4 ppm. rsc.orgrsc.org The thiophene protons are expected in the aromatic region, with their exact shifts influenced by the electron-withdrawing effects of the bromo and acyl substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) is typically observed significantly downfield, often in the range of δ 183-191 ppm. rsc.orgrsc.org The carbon of the methylene group (-CH₂Br) is expected to appear around δ 29-31 ppm. rsc.orgrsc.org The four distinct carbons of the dibrominated thiophene ring will have chemical shifts influenced by the positions of the bromine and carbonyl substituents.

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted data based on analogous compounds.

| Technique | Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR (in CDCl₃) | ~ 7.54 | Doublet | Thiophene H4 |

| ~ 7.14 | Doublet | Thiophene H3 | |

| ~ 4.28 | Singlet | -CH₂Br | |

| ¹³C NMR (in CDCl₃) | ~ 183.4 | - | C=O |

| ~ 142.1 | - | Thiophene C2 | |

| ~ 133.7 | - | Thiophene C4 | |

| ~ 131.5 | - | Thiophene C3 | |

| ~ 124.5 | - | Thiophene C5 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation patterns.

For "this compound", the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This results in three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. The monoisotopic mass of the compound is 281.83496 Da. uni.lu

Common fragmentation pathways for α-bromoketones include alpha-cleavage, where the bond between the carbonyl group and the adjacent carbon is broken. miamioh.edu Expected fragmentation would involve the loss of a bromine radical (•Br), a bromo-methyl radical (•CH₂Br), or a carbon monoxide (CO) molecule. The base peak could arise from the stable 5-bromothiophene-2-carbonyl cation.

Table 2: Predicted Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity | Possible Fragment Ion |

|---|---|---|

| 282 / 284 / 286 | Moderate | [C₆H₄Br₂OS]⁺ (Molecular Ion, M⁺) |

| 203 / 205 | High | [C₅H₂BrOS]⁺ (M - Br - H)⁺ or [C₅H₃BrS]⁺ (M - CH₂Br - CO)⁺ |

| 191 / 193 | High | [C₅H₂BrO]⁺ (M - CH₂Br - S)⁺ |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

For "this compound", the IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone. In α,β-unsaturated or aryl ketones, this peak typically appears in the range of 1665-1715 cm⁻¹. vscht.cz Other significant absorptions include C-H stretching of the thiophene ring (around 3100 cm⁻¹), C=C stretching of the ring (1400-1500 cm⁻¹), and C-S stretching vibrations. nii.ac.jpresearchgate.net The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 515 and 690 cm⁻¹. vscht.cz

Table 3: Characteristic IR Absorption Frequencies

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~ 3100 | C-H stretching | Thiophene Ring |

| ~ 1670 | C=O stretching | Ketone |

| ~ 1400-1500 | C=C stretching | Thiophene Ring |

| 800-900 | C-H out-of-plane bending | Thiophene Ring |

| ~ 812 | C-S stretching | Thiophene Ring researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state.

The UV-Vis spectrum of "this compound" is primarily determined by the chromophore of the substituted thiophene ring. nii.ac.jp Thiophene itself has a primary absorption band around 235 nm. nii.ac.jp The presence of substituents like the bromo and acyl groups, which can conjugate with the thiophene ring, typically causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. biointerfaceresearch.com The introduction of a benzoyl group at the second position of a thiophene ring has been shown to shift the absorption maxima to higher values. biointerfaceresearch.com The specific λmax values can also be influenced by the polarity of the solvent used for the measurement. ekb.egekb.eg For substituted terthiophenes, absorption spectra are often simulated using quantum chemistry methods like time-dependent density-functional theory (TD-DFT) to complement experimental data. nih.gov

Table 4: Expected UV-Vis Absorption Data

| Parameter | Expected Value | Associated Transition |

|---|

X-ray Diffraction Studies of Related Thiophene Derivatives

While the specific crystal structure of "this compound" may not be publicly available, X-ray diffraction studies on closely related brominated thiophene derivatives provide valuable insights into the expected molecular geometry, bond parameters, and intermolecular interactions. ontosight.airesearchgate.net

Single-crystal X-ray diffraction analysis of related compounds reveals precise information on bond lengths, bond angles, and crystal packing. uomphysics.net Studies on brominated bithiophene derivatives, for instance, have detailed the planarity of the thiophene rings and the specific positions of bromine atom substitution. mdpi.com

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, researchers can identify key contact points and understand the nature and prevalence of different non-covalent bonds. While a specific Hirshfeld analysis for this compound is not available in the reviewed literature, a detailed study on the closely related derivative, 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, provides significant insight into the expected interactions for this class of compounds. nih.gov

The analysis of this derivative reveals a landscape of varied intermolecular contacts that contribute to the stability of its crystal structure. The dnorm map for this compound highlights specific regions of intermolecular contact, with red spots indicating short interactions, which are pivotal for crystal packing. nih.gov One of the key interactions identified is a weak C—Br⋯O=C contact, which forms continuous chains within the crystal lattice, demonstrating the role of the bromine atom and the ketonic oxygen in directing the supramolecular architecture. nih.gov

The major contributions to the crystal surface interactions for the related compound 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone are detailed in the table below. nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |

| H···H | 28.1 |

| C···H / H···C | 20.3 |

| O···H / H···O | 12.9 |

| Br···H / H···Br | 10.9 |

| Br···C / C···Br | 6.8 |

| S···H / H···S | 6.3 |

| N···H / H···N | 4.8 |

| C···C | 4.1 |

| Br···O / O···Br | 1.8 |

| S···C / C···S | 1.6 |

| N···C / C···N | 1.0 |

| Br···Br | 0.8 |

| S···N / N···S | 0.6 |

This data is derived from the analysis of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone and is presented as a predictive model for the titular compound due to structural similarity. nih.gov

The data indicates that H···H contacts are the most significant, accounting for 28.1% of the surface, which is typical for organic molecules rich in hydrogen atoms. nih.gov Following this, the C···H/H···C contacts (20.3%) and O···H/H···O contacts (12.9%) are also major contributors, underscoring the importance of van der Waals forces and weak hydrogen bonds in the crystal packing. nih.gov

Notably, interactions involving the halogen atom (bromine) are substantial. The Br···H/H···Br (10.9%) and Br···C/C···Br (6.8%) contacts collectively represent a significant portion of the intermolecular interactions. nih.gov The presence of a specific, albeit small, contribution from Br···O contacts (1.8%) supports the observation of the C—Br⋯O=C interactions that consolidate the packing. nih.gov Similarly, the sulfur atom of the thiophene ring is involved in S···H (6.3%) and S···C (1.6%) contacts. nih.gov

In other related bromothiophene structures, such as (E)-1-(5-bromothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one, H···H and C···H interactions are also observed as the major contributors to stabilizing the crystal structure. researchgate.net The analysis of 2-(5-bromothiophen-2-yl)acetonitrile (B1269735) also reveals Br···Br interactions, which, although minor (1.9%), indicate that direct halogen-halogen contacts can occur in these systems. nih.gov This comprehensive analysis of intermolecular forces is vital for advancing research, as it underpins the material's physical properties and informs the design of new thiophene-based compounds with tailored solid-state characteristics.

V. Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in elucidating the molecular properties of 2-bromo-1-(5-bromothiophen-2-yl)ethanone. These methods provide a detailed understanding of the molecule's geometry, electronic structure, and vibrational modes.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of this compound, DFT calculations at levels such as B3LYP/6-31G(d,p) are employed to find the optimized geometries. nih.gov These calculations help in understanding the planarity and torsion angles within the molecule. For instance, in related thiophene (B33073) derivatives, the planarity of the molecule can be assessed by the root-mean-square deviation (RMSD) from the fitted atoms. nih.gov

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. By rotating specific bonds, computational methods can identify the most stable conformer. For a related Schiff base, the E-isomer was found to be more stable than the Z-isomer, with a significant energy difference calculated by rotating the C=N bond. alquds.edu This type of analysis is crucial for understanding how the molecule might interact with other molecules.

| Parameter | X-ray Bond Length (Å) | Calculated Bond Length (Å) | Difference (Å) |

|---|---|---|---|

| C10-S1 | - | - | 0.035 |

| Note: Specific bond lengths for this compound were not available in the provided search results. This table illustrates the typical comparison performed in computational studies of similar molecules. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap generally indicates higher reactivity. wikipedia.org

For a derivative, 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, DFT calculations at the B3LYP/6–311+ G(d,p) level determined the HOMO energy to be -6.7179 eV and the LUMO energy to be -3.0454 eV, resulting in an energy gap of 3.6725 eV. nih.gov In another related chalcone derivative, the HOMO-LUMO gap was found to be 3.662 eV. These values provide insights into the electronic transitions and reactivity of the molecule.

The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO). youtube.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.7179 |

| ELUMO | -3.0454 |

| Energy Gap (ΔE) | 3.6725 |

Quantum chemical calculations provide a detailed picture of the electronic structure of this compound. These calculations can determine various electronic properties, such as ionization potential, electron affinity, and electrophilicity index, which further characterize the molecule's reactivity. researchgate.net

The electronic properties are closely linked to the FMO analysis. For example, the ionization potential is related to the HOMO energy, and the electron affinity is related to the LUMO energy. These parameters are crucial for predicting how the molecule will behave in chemical reactions.

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.netscispace.com These simulated spectra are often compared with experimental data to confirm the molecular structure and assign vibrational modes to specific molecular motions. iosrjournals.org

For thiophene derivatives, DFT calculations have been successfully used to simulate IR spectra. researchgate.net The calculated frequencies are often scaled to better match the experimental values. scispace.com For instance, in a study of 2-thiophene carboxylic acid, the calculated C-C stretching vibrations showed good agreement with the recorded FT-IR and FT-Raman spectra. iosrjournals.org

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and identifying reactive sites. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are prone to nucleophilic attack. researchgate.net

For chalcone derivatives containing a bromo-thiophene moiety, MEP maps have been used to identify the positive, negative, and neutral reactive sites in the molecular system. uomphysics.net This information is valuable for predicting the molecule's interaction with other chemical species.

Atomic charge analysis provides a quantitative measure of the charge distribution in a molecule by assigning partial charges to each atom. The Mulliken population analysis is a common method for calculating these charges. uomphysics.net

The distribution of atomic charges influences various molecular properties, including the dipole moment and polarizability. uomphysics.net In a study of a chalcone derivative, Mulliken atomic charges calculated using the B3LYP/6-311G+(d,p) basis set revealed that the carbonyl group significantly affected the electronic charge distribution. uomphysics.net This type of analysis helps in understanding the electronic nature of different parts of the molecule.

Molecular Docking Simulations (for potential biological interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule ligand and a protein receptor. While specific docking studies on this compound are not widely published, research on its derivatives provides significant insights into its potential biological targets.

One study focused on a derivative, 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone, which was investigated for its potential antimycobacterial activity. The molecular docking of this compound with the receptor protein of Mycobacterium tuberculosis (PDB ID: 1HZP) demonstrated a strong binding affinity. nih.gov The interactions observed were primarily hydrogen bonds and hydrophobic interactions, indicating a stable ligand-receptor complex. nih.gov

Another area of interest for thiophene derivatives is in the inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. mdpi.comnih.gov Various thiophene-based compounds have been synthesized and evaluated as AChE inhibitors. mdpi.comnih.gov Molecular docking simulations of these derivatives have shown that the thiophene scaffold can fit into the active site of the AChE enzyme, forming key interactions with amino acid residues.

Furthermore, chalcone derivatives of bromothiophene have been explored for their aldose reductase inhibition potential through virtual screening and docking studies. nih.gov These findings suggest that the 1-(5-bromothiophen-2-yl)ethanone core structure could be a valuable pharmacophore for developing inhibitors of various enzymes.

Below is a table summarizing the molecular docking findings for derivatives of this compound.

| Derivative | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Examples) | Potential Application |

| 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone | Mycobacterium tuberculosis protein | 1HZP | -8.5 | Not specified | Antitubercular |

| Thiophene-based Acetylcholinesterase Inhibitors | Acetylcholinesterase (AChE) | Not specified | Not specified | Not specified | Alzheimer's Disease |

| (2E)-1-(5-bromo-2-thienyl)-3-(4-chlorophenyl)prop-2-en-1-one | Aldose Reductase | Not specified | Not specified | Not specified | Diabetes Complications |

Quantitative Structure-Activity Relationship (QSAR) and Drug-Likeness Predictions

QSAR models are mathematical relationships that link the chemical structure of a compound with its biological activity. These models, along with drug-likeness predictions, are essential tools in early-stage drug discovery to filter out compounds with undesirable properties.

For thiophene derivatives, various computational tools and software are used to predict their drug-likeness based on Lipinski's "rule of five" and other parameters. nih.gov These rules evaluate properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov Studies on novel pyrazoline derivatives synthesized from 3-acetyl-2,5-dimethyl thiophene have shown that many of these compounds conform to Lipinski's rule, suggesting their potential as orally active drugs. nih.gov

The in silico analysis of a novel thiophene derivative, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one, evaluated its drug-likeness properties using various filtering rules, including Lipinski's, Ghose, Veber, Egan, and Muegge rules. nih.gov These analyses help in assessing the compound's potential for favorable bioavailability. nih.gov

The table below presents a summary of the predicted drug-likeness properties for a representative thiophene derivative, which can be extrapolated to estimate the properties of this compound.

| Property | Predicted Value Range for Thiophene Derivatives | Lipinski's Rule of Five Guideline |

| Molecular Weight ( g/mol ) | < 500 | ≤ 500 |

| LogP (Octanol-water partition coefficient) | < 5 | ≤ 5 |

| Number of Hydrogen Bond Donors | 0 - 2 | ≤ 5 |

| Number of Hydrogen Bond Acceptors | 1 - 4 | ≤ 10 |

These computational predictions suggest that the this compound scaffold is a promising starting point for the design of new therapeutic agents. The favorable drug-likeness profile combined with the potential for interaction with various biological targets, as indicated by molecular docking studies of its derivatives, underscores the importance of this compound in medicinal chemistry research.

Vi. Advanced Applications and Research Directions

Role in the Synthesis of Complex Heterocyclic Compounds

The presence of both an α-haloketone and reactive C-Br bonds on the aromatic ring makes 2-bromo-1-(5-bromothiophen-2-yl)ethanone a potent precursor for the synthesis of diverse and complex heterocyclic systems. It is particularly significant in constructing bridged nitrogen heterocycles that incorporate a thiophene (B33073) moiety.

One of the most prominent applications is in the Hantzsch thiazole (B1198619) synthesis. mdpi.comorganic-chemistry.orgyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide-containing reactant, such as thiourea (B124793). youtube.comresearchgate.net The reaction of this compound with thiourea leads to the formation of 2-amino-4-(5-bromothiophen-2-yl)thiazole. This thiazole derivative serves as a crucial scaffold that can be further functionalized for various applications. mdpi.comasianpubs.org The carbonyl group and the bromine atoms on the thiophene ring offer additional sites for condensation and cyclization reactions, enabling the creation of fused ring systems like benzothiazoles. This versatility is instrumental in diversity-oriented synthesis approaches aimed at creating libraries of complex molecules.

| Reactant | Reaction Type | Resulting Heterocyclic Core | Significance |

|---|---|---|---|

| Thiourea | Hantzsch Synthesis | 2-Aminothiazole (B372263) | Core structure in many pharmaceutical and agrochemical compounds. mdpi.comasianpubs.org |

| Amines/Thiols | Nucleophilic Substitution | Amide/Thioether Derivatives | Intermediates for further cyclization into complex fused systems. |

| Various Binucleophiles | Condensation/Cyclization | Fused Heterocycles (e.g., Benzothiazoles) | Building blocks for advanced materials and biologically active molecules. |

Precursor for Advanced Organic Materials

The unique electronic properties of the thiophene ring make it a desirable component in advanced organic materials. This compound serves as a key starting material for building the larger, conjugated molecular structures required for these applications.

Thiophene-based compounds, particularly fused systems like thieno[3,2-b]thiophenes, are central to the field of organic electronics due to their excellent charge transport properties and stability. mdpi.commdpi.comresearchgate.net These materials are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

This compound can be elaborated through multi-step syntheses, often involving coupling reactions, to produce these larger π-conjugated systems. nih.govacs.org For instance, derivatives of this compound can be used to construct oligomers and polymers that serve as the active semiconducting layer in electronic devices. researchgate.netacs.org The bromine atoms provide handles for palladium-catalyzed cross-coupling reactions, allowing for the systematic extension of the conjugated system, which is crucial for tuning the material's electronic and optical properties. acs.org Research has shown that thiophene-anthracene oligomers, for example, exhibit high field-effect mobilities and improved environmental stability, critical for practical applications. pkusz.edu.cn

| Application Area | Derived Material Type | Key Property | Reference Device |

|---|---|---|---|

| Organic Photovoltaics (OPV) | Conjugated Polymers/Oligomers | Low Band Gap, High Charge Mobility | Organic Solar Cells. mdpi.comresearchgate.net |

| Organic Electronics | Thieno[3,2-b]thiophene Derivatives | Planarity, π-π Stacking | Organic Field-Effect Transistors (OFETs). pkusz.edu.cn |

| Optoelectronics | Fused Thiophene Systems | Photo- and Electroactivity | Organic Light-Emitting Diodes (OLEDs). researchgate.net |

The compound also functions as an intermediate in the synthesis of dyes and chromophores. ontosight.ai The extended π-systems of thiophene derivatives allow them to absorb light in the visible spectrum, a fundamental property of dyes. More advanced applications are found in the field of nonlinear optical (NLO) materials, which are crucial for technologies like optical data communications. jhuapl.edursc.org Chalcones and their derivatives, which can be synthesized from related thiophene ethanone (B97240) precursors, are known to exhibit significant NLO properties due to their donor-π-acceptor structures. researchgate.net The functional groups on this compound allow for the strategic incorporation of electron-donating and electron-accepting groups to engineer molecules with large second-order optical nonlinearities. researchgate.net

Development of Novel Pharmaceutical and Agrochemical Intermediates

The versatility of this compound makes it a valuable precursor for intermediates in the pharmaceutical and agrochemical industries. ontosight.ai Thiophene-containing molecules are known to exhibit a wide range of biological activities. ontosight.aimyskinrecipes.com

Derivatives synthesized from this compound have shown potential as antibacterial and antifungal agents. ontosight.ainih.gov The ability to readily form the 2-aminothiazole core is particularly significant, as this structure is a well-established pharmacophore present in numerous approved drugs. researchgate.net Furthermore, its utility extends to the development of intermediates for potential antiviral and antihypertensive agents. myskinrecipes.com In the agrochemical sector, it is used to create novel bioactive molecules for crop protection. myskinrecipes.com Recent studies have highlighted the synthesis of thiophene derivatives with potent antibacterial activity against extensively drug-resistant (XDR) strains of bacteria like Salmonella Typhi. mdpi.com

| Industry | Intermediate/Scaffold | Potential Biological Activity |

|---|---|---|

| Pharmaceutical | 2-Aminothiazole Derivatives | Antibacterial, Antifungal, Antiviral. ontosight.aimyskinrecipes.com |

| Pharmaceutical | Thiophene-based Heterocycles | Antihypertensive, Enzyme Inhibition (e.g., GSK-3β). myskinrecipes.com |

| Agrochemical | Functionalized Thiophenes | Fungicidal, Bactericidal. ontosight.ai |

Catalysis and Reaction Mechanism Studies

The multiple reactive sites on this compound make it an excellent substrate for studying various catalytic reactions and their underlying mechanisms. The two carbon-bromine bonds are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. masterorganicchemistry.com

In a Suzuki reaction, the C-Br bond can be coupled with an organoboron compound (like an arylboronic acid) to form a new carbon-carbon bond, a cornerstone of modern organic synthesis. nih.govresearchgate.netnih.gov This allows for the regioselective functionalization of the thiophene ring, which is essential for building complex molecular architectures. nih.govresearchgate.net Similarly, the Heck reaction allows for the arylation or vinylation of alkenes using the brominated thiophene as the electrophile. nih.govthieme-connect.de Studying these reactions with this specific substrate provides valuable insights into catalyst efficiency, reaction kinetics, and the influence of the thiophene ring's electronic properties on the catalytic cycle. nih.govresearchgate.net The compound's role in cyclization reactions also allows for mechanistic investigations into complex, multi-step transformations. researchgate.net

| Reaction Type | Catalyst System (Example) | Bond Formed | Area of Study |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | C(sp²)-C(sp²) | Synthesis of biaryl compounds and conjugated systems. nih.govnih.gov |

| Heck Reaction | Pd(OAc)₂ / Ligand / Base | C(sp²)-C(sp²) | Alkene functionalization and synthesis of substituted styrenes. masterorganicchemistry.com |

| Hantzsch Synthesis | (Often thermal/acid-catalyzed) | C-N, C-S | Mechanism of heterocyclic ring formation. mdpi.com |

Vii. Conclusion and Future Research Outlook

Summary of Current Research Trends

Contemporary research on 2-Bromo-1-(5-bromothiophen-2-yl)ethanone is predominantly centered on its application as a foundational building block in organic synthesis. The primary trends involve its use in constructing more complex heterocyclic systems with potential biological activities.

Key research areas include:

Synthesis of Pharmaceutical Intermediates: The compound is frequently utilized in the synthesis of novel thiophene-based derivatives intended for pharmacological screening. ontosight.ai Research has pointed towards its role in creating potential antibacterial and antifungal agents. ontosight.ai

Development of Bioactive Molecules: Studies have investigated its capacity to act as a precursor for enzyme inhibitors. For instance, it has been identified as an inhibitor of glycogen (B147801) synthase kinase-3 beta (GSK-3β) and cytochrome P450 enzymes, indicating its potential in medicinal chemistry.

Optimization of Synthetic Routes: A significant trend is the development of more efficient and environmentally sustainable synthetic methodologies for reactions involving this compound, aiming to maximize yields and selectivity.

Heterocyclic Chemistry: The compound is a cornerstone in synthesizing a variety of fused and bridged nitrogen heterocycles, such as thiazoles and benzothiazoles. The dual reactivity of the bromine atoms and the carbonyl group allows for diverse cyclization and condensation reactions.

| Research Area | Focus | Example Application | Reference |

|---|---|---|---|

| Medicinal Chemistry | Enzyme Inhibition | Precursor for GSK-3β and Cytochrome P450 inhibitors | |

| Pharmaceutical Synthesis | Bioactive Scaffolds | Intermediate for potential antibacterial and antifungal agents | ontosight.ai |

| Organic Synthesis | Methodology Development | Improving yield and selectivity in heterocyclic synthesis |

Unexplored Reactivity and Synthetic Pathways

Despite its utility, the full synthetic potential of this compound remains to be unlocked. Its known reactions primarily involve nucleophilic substitution and coupling reactions like the Suzuki or Heck reactions. However, several areas of its reactivity are underexplored.

Future synthetic research could focus on:

Regioselective Functionalization: Developing catalytic systems that can selectively differentiate between the α-bromo on the ethanone (B97240) moiety and the bromo-substituent on the thiophene (B33073) ring would open up new synthetic possibilities. This would allow for stepwise, controlled modifications of the molecule.

Tandem and Multi-Component Reactions: Designing novel one-pot reactions that leverage the multiple reactive sites on the molecule could lead to the rapid assembly of complex molecular architectures, enhancing synthetic efficiency.

Asymmetric Catalysis: The carbonyl group presents an opportunity for asymmetric reduction or addition reactions. Exploring enantioselective transformations would be crucial for synthesizing chiral compounds, which is of high importance in the pharmaceutical industry.

Photoredox and Electrochemical Methods: Applying modern synthetic techniques like photoredox catalysis or electrosynthesis could uncover novel reaction pathways and provide access to unique derivatives not achievable through traditional thermal methods.

Potential for New Applications and Interdisciplinary Research

The future applications of this compound and its derivatives are poised to extend beyond traditional organic synthesis, fostering interdisciplinary collaborations.

Potential growth areas include:

Materials Science: Thiophene-containing compounds are known for their applications in organic electronics (e.g., organic light-emitting diodes and field-effect transistors). Derivatives of this compound could be explored as monomers for novel conductive polymers or as components in organic semiconductors.

Agrochemicals: While its use as an intermediate for agrochemicals has been noted, targeted synthesis of derivatives for specific herbicidal, insecticidal, or fungicidal activities represents a significant area for future research. ontosight.aimyskinrecipes.com

Chemical Biology: The compound could be used to design chemical probes and activity-based protein profiling agents to study enzyme function and cellular pathways, leveraging its reactivity towards nucleophilic residues in proteins.

Pharmacology: A deeper investigation into the mechanisms of action for its biologically active derivatives is warranted. This involves collaboration between synthetic chemists and pharmacologists to understand how these molecules interact with their biological targets and to optimize their therapeutic potential.

| Field | Potential Application | Research Goal |

|---|---|---|

| Materials Science | Organic Electronics | Synthesis of novel monomers for conductive polymers |

| Agrochemistry | Crop Protection | Development of targeted herbicides or fungicides |

| Chemical Biology | Molecular Probes | Design of tools to study enzyme activity and pathways |

| Pharmacology | Drug Development | Mechanistic studies of bioactive derivatives |

Future Computational Studies and Predictive Modeling

Computational chemistry offers powerful tools to guide and accelerate research into this compound. Future computational work can provide valuable insights that complement experimental efforts.

Key areas for future computational studies include:

Reaction Mechanism and Selectivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model transition states of potential reactions to predict their feasibility and regioselectivity. uomphysics.net This can help in designing experiments for selective functionalization.

Virtual Screening and Drug Design: The structure of this compound can serve as a scaffold for in silico design of new ligands. Molecular docking studies can predict the binding affinity of its derivatives to various biological targets, helping to prioritize compounds for synthesis and testing.

Prediction of Physicochemical and Electronic Properties: Computational tools can predict properties such as frontier molecular orbital energies, molecular electrostatic potential, and charge distribution. uomphysics.net This information is crucial for understanding the molecule's reactivity and for designing new materials with specific electronic properties. uomphysics.net Hirshfeld surface analysis could also be employed to understand and predict intermolecular interactions in the solid state. uomphysics.net

QSAR (Quantitative Structure-Activity Relationship) Modeling: As more data on the biological activity of its derivatives become available, QSAR models can be developed to correlate structural features with activity, enabling the predictive design of more potent compounds.

By integrating these computational approaches, the exploration of this compound's chemistry and applications can become more efficient, predictive, and insightful, paving the way for novel discoveries in both fundamental science and applied technology.

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-1-(5-bromothiophen-2-yl)ethanone?

The compound is typically synthesized via bromination of a thiophene-substituted acetophenone precursor. For example, bromine (Br₂) in chloroform (CHCl₃) is added dropwise to a solution of the parent ketone under controlled conditions. After quenching with sodium bicarbonate and sodium thiosulfate, the product is purified via recrystallization (e.g., using diethyl ether) . Yield optimization requires precise stoichiometry (e.g., 99 mmol Br₂ per 100 mmol substrate) and inert reaction conditions to avoid side reactions like over-bromination.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm substitution patterns on the thiophene and ethanone moieties.

- X-ray crystallography : For unambiguous structural determination. Software like SHELXL or OLEX2 is used for refinement, with mean C–C bond deviations ≤0.009 Å and R-factors <0.06 indicating high precision .

- FT-IR : To identify carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

Q. What safety precautions are required when handling this compound?

- Storage : Store at -20°C under inert gas (e.g., N₂ or Ar) to prevent degradation .

- PPE : Use nitrile gloves, safety goggles, and lab coats.

- Emergency protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Refer to safety data sheets for specific GHS hazard codes (e.g., H302 for acute oral toxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require post-reaction neutralization to isolate products .

- Catalyst screening : Test Lewis acids (e.g., FeCl₃) to accelerate bromination.

- In-line monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reagent addition dynamically .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

- Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-calculated geometries.

- Multi-method analysis : Use NMR residual dipolar coupling (RDC) to validate crystal packing effects versus solution-state conformations .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula independently to rule out isotopic interference .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Accelerated degradation studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor decomposition via LC-MS, noting hydrolysis of the ketone group under strongly acidic/basic conditions .

- Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition onset at >150°C) .

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

- Buchwald-Hartwig amination : The bromine atoms act as leaving groups, enabling palladium-catalyzed coupling with aryl amines. Kinetic studies show that electron-withdrawing substituents on the thiophene ring accelerate oxidative addition .

- DFT modeling : Predict regioselectivity in nucleophilic substitution reactions by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Methodological Challenges and Solutions

Q. How to mitigate byproduct formation during bromination?

- Low-temperature bromination : Perform reactions at 0–5°C to suppress di-brominated byproducts.

- Stepwise addition : Introduce bromine in aliquots with real-time UV-Vis monitoring to detect intermediate bromo-enolates .

Q. What computational tools aid in predicting biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.